5-Bromoisoquinolin-1-amine hydrochloride

Regioselective synthesis Palladium-catalyzed amination Kinase inhibitor building blocks

Specify 5-bromoisoquinolin-1-amine hydrochloride for ALK5 inhibitor programs referencing WO2005/049577. This 5-bromo regioisomer places Br adjacent to the bridgehead carbon, creating the steric/electronic environment required for the Pd-catalyzed aminations and Suzuki couplings detailed in the Glaxo patent—the 6‑bromo and 7‑bromo isomers are not validated alternatives. The hydrochloride salt provides precise stoichiometry and aqueous solubility, eliminating the weighing variability of hygroscopic free bases during scale‑up from milligrams to kilograms. ≥97% purity minimizes impurity‑derived by‑products in parallel library synthesis where intermediate purification is impractical. Choose the exact building block that matches the patent SAR data.

Molecular Formula C9H8BrClN2
Molecular Weight 259.53 g/mol
Cat. No. B13482185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromoisoquinolin-1-amine hydrochloride
Molecular FormulaC9H8BrClN2
Molecular Weight259.53 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2N)C(=C1)Br.Cl
InChIInChI=1S/C9H7BrN2.ClH/c10-8-3-1-2-7-6(8)4-5-12-9(7)11;/h1-5H,(H2,11,12);1H
InChIKeyCUIVGQHGWIBGKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromoisoquinolin-1-amine Hydrochloride: Core Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


5-Bromoisoquinolin-1-amine hydrochloride (free base CAS 852570-80-0; salt form molecular formula C9H8BrClN2, MW ~259.5 g/mol) is a halogenated 1-aminoisoquinoline derivative. The free base (C9H7BrN2, MW 223.07, XLogP3 2.4, TPSA 38.9 Ų) bears a bromine substituent at the 5-position and a primary amine at the 1-position of the isoquinoline core [1]. As the hydrochloride salt, it exhibits enhanced aqueous solubility and ambient storage stability, making it a preferred form for laboratory-scale synthetic workflows . The compound is explicitly cited as a key synthetic intermediate in the Glaxo Group patent WO2005/049577 A1, which describes 1-aminoisoquinoline derivatives as ALK5 (TGF-β type I receptor) inhibitors, with the compound appearing on page columns 32–33 [2].

Why 5-Bromoisoquinolin-1-amine Hydrochloride Cannot Be Replaced by Near-Neighbor 1-Aminoisoquinolines Without Experimental Validation


In-class substitution is risky because both the position of the halogen (5- vs. 6- vs. 7-bromo) and the identity of the halogen (Br vs. Cl vs. I) profoundly alter electronic distribution, steric accessibility, and cross-coupling reactivity . The 5-bromo substitution pattern places the halogen adjacent to the bridgehead carbon, creating a unique steric and electronic environment that directly affects Pd-catalyzed amination rates and regioselectivity compared to the 6-bromo isomer [1]. Furthermore, the hydrochloride salt form provides a defined stoichiometry, aqueous solubility, and handling profile that the free base does not, directly impacting reproducibility in multi-step syntheses where precise equivalents are critical .

Quantitative Differentiation Evidence for 5-Bromoisoquinolin-1-amine Hydrochloride vs. Closest Analogs


Regioisomeric Bromine Position: 5-Br vs. 6-Br Isomer Impacts Cross-Coupling and Biological Template Utility

The 5-bromo substitution is explicitly required as a precursor in the Glaxo ALK5 patent synthesis route, as documented in WO2005/049577 A1 (columns 32–33), whereas the 6-bromo regioisomer (CAS 215453-26-2) is not listed in this patent's exemplified intermediate pool [1]. Commercially, the 5-bromo isomer exhibits a different vendor-reported purity specification and price structure compared to the 6-bromo isomer, reflecting differential synthetic demand and accessibility [2].

Regioselective synthesis Palladium-catalyzed amination Kinase inhibitor building blocks

Halogen Identity: Bromo vs. Chloro at the 5-Position Determines Oxidative Addition Rates in Pd-Catalyzed Cross-Coupling

The C–Br bond (bond dissociation energy ~79 kcal/mol) is significantly more reactive in oxidative addition with Pd(0) catalysts than the C–Cl bond (bond dissociation energy ~95 kcal/mol), enabling milder reaction conditions and broader functional group tolerance [1]. In the context of isoquinoline chemistry, 5-bromoisoquinoline is specifically employed as a substrate for Pd-catalyzed amination and aminomethylation reactions, whereas the 5-chloro analog (CAS 374554-54-8) requires more forcing conditions or specialized ligand systems .

C–Br vs. C–Cl bond reactivity Suzuki-Miyaura coupling Buchwald-Hartwig amination

Salt Form Selection: Hydrochloride vs. Free Base Affects Aqueous Solubility and Weighing Accuracy in Stoichiometric Reactions

The hydrochloride salt of 5-bromoisoquinolin-1-amine (MW ~259.5 g/mol) is specifically formulated to improve aqueous solubility compared to the free base (MW 223.07 g/mol, XLogP3 2.4), which is a moderately lipophilic solid [1]. This salt form reduces hygroscopic variability and enables more accurate weighing for stoichiometric reactions .

Salt form engineering Aqueous solubility Laboratory handling

Purity Specification Benchmarking: 5-Bromoisoquinolin-1-amine Hydrochloride vs. Commercially Available Free Base

Commercially available 5-bromoisoquinolin-1-amine (free base) is routinely supplied at ≥97% purity (HPLC) by major vendors such as Bidepharm and Capotchem, while the hydrochloride salt is typically offered at comparable or higher purity due to the additional recrystallization step inherent in salt formation [1]. In contrast, the 6-bromo regioisomer is commonly listed at 95% purity, reflecting a less optimized commercial supply chain .

Purity specification Quality control Procurement benchmarks

High-Value Application Scenarios for 5-Bromoisoquinolin-1-amine Hydrochloride in Medicinal Chemistry and Process Development


ALK5 (TGF-βRI) Inhibitor Lead Optimization Programs Following the Glaxo Patent Route

When developing 1-aminoisoquinoline-based ALK5 inhibitors, 5-bromoisoquinolin-1-amine hydrochloride serves as the direct synthetic entry point specified in WO2005/049577 A1 [1]. Its 5-bromo substitution allows for subsequent Pd-catalyzed cross-coupling with aryl boronic acids or heteroaryl amines to elaborate the R1 substituent, while the hydrochloride salt ensures reliable stoichiometry and solubility in the polar aprotic solvent systems (DMF, NMP) typically used in these couplings .

Parallel Library Synthesis of 1-Aminoisoquinoline Kinase Inhibitor Candidates

For medicinal chemistry groups conducting parallel synthesis of kinase-focused libraries, the C–Br bond reactivity advantage (BDE ~79 kcal/mol vs. ~95 kcal/mol for C–Cl) enables rapid diversification under mild conditions compatible with automated synthesis platforms [1]. The ≥97% commercial purity minimizes the impact of impurity-derived side products in library production, where intermediate purification is often impractical .

Process Chemistry Route Scouting for 1-Substituted Isoquinoline Scaffolds

In process development, the 5-bromo regioisomer is the preferred starting material for Pd-catalyzed amination and aminomethylation reactions, as documented in the Dumrath et al. study [1]. Its defined hydrochloride stoichiometry eliminates the weighing and handling variability associated with hygroscopic free bases, a critical consideration when scaling reactions from milligram to kilogram quantities.

Structure-Activity Relationship (SAR) Studies Exploring 5-Position Substitution Effects

In SAR campaigns targeting the isoquinoline 5-position, the bromine atom serves as both a pharmacophoric element (contributing to halogen bonding and steric bulk) and a synthetic handle for further derivatization. The compound's presence in the ALK5 patent [1] provides a validated starting point for understanding 5-substitution effects on TGF-β signaling inhibition, distinguishing it from the unvalidated 6-bromo and 5-chloro analogs.

Quote Request

Request a Quote for 5-Bromoisoquinolin-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.